
Ácido 2-Etoxi-4-metilpiridina-3-carboxílico
Descripción general
Descripción
2-Ethoxy-4-methylpyridine-3-carboxylic acid is an organic compound with the molecular formula C9H11NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethoxy group at the second position, a methyl group at the fourth position, and a carboxylic acid group at the third position of the pyridine ring .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
EMPC is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Studies suggest that it may act as an enzyme inhibitor or receptor blocker, influencing metabolic pathways and cellular signaling processes.
Case Study: Antimicrobial Activity
Research has shown that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, EMPC's structural analogs have been tested against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth (Source: PMC8653659) .
Compound | Activity | Target Microorganisms |
---|---|---|
EMPC Derivative A | High | Staphylococcus aureus |
EMPC Derivative B | Moderate | Escherichia coli |
Agrochemicals
In agricultural chemistry, EMPC serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. Its ability to modulate biological pathways makes it a candidate for developing new agrochemical formulations that enhance crop protection.
Biological Studies
EMPC is utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. This property is crucial for various biological experiments where pH stability is necessary for optimal enzyme activity (Source: Biosynth) .
Future Directions and Research Needs
Ongoing research aims to further elucidate the mechanisms of action of EMPC and its derivatives. Investigating its interactions at the molecular level could lead to the development of new therapeutic agents with enhanced efficacy against various diseases.
Additionally, exploring its potential as a lead compound for synthesizing novel agrochemicals could significantly impact agricultural practices.
Mecanismo De Acción
Target of Action
Many compounds like “2-Ethoxy-4-methylpyridine-3-carboxylic acid” often target specific proteins or enzymes in the body. These targets are usually key components in a biological pathway, and their modulation can lead to therapeutic effects .
Mode of Action
The compound could interact with its target through various mechanisms, such as inhibiting an enzyme’s activity or blocking a receptor’s function. This interaction often leads to changes in the biological pathway and ultimately affects the physiological process .
Biochemical Pathways
The compound might affect one or more biochemical pathways. For example, it could inhibit a step in a metabolic pathway, leading to decreased production of a certain metabolite. Alternatively, it could enhance a signaling pathway, leading to increased cellular responses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as solubility, stability, and molecular size could affect how well the compound is absorbed and distributed in the body, how it is metabolized, and how quickly it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, it could lead to changes in cell growth, cell death, or immune response .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain compounds might be more effective at a specific pH or less stable at high temperatures .
Análisis Bioquímico
Biochemical Properties
2-Ethoxy-4-methylpyridine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions with these biomolecules can influence the biochemical pathways in which it is involved. For instance, it may act as a substrate or inhibitor for specific enzymes, thereby affecting the overall biochemical reaction .
Cellular Effects
2-Ethoxy-4-methylpyridine-3-carboxylic acid has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes can lead to changes in cell behavior, such as alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 2-Ethoxy-4-methylpyridine-3-carboxylic acid involves its interactions with biomolecules at the molecular level. The compound can bind to specific proteins or enzymes, leading to inhibition or activation of these biomolecules. This binding interaction can result in changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethoxy-4-methylpyridine-3-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy over time .
Dosage Effects in Animal Models
The effects of 2-Ethoxy-4-methylpyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. It is essential to determine the optimal dosage to achieve the desired therapeutic effects without causing harm .
Metabolic Pathways
2-Ethoxy-4-methylpyridine-3-carboxylic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect the overall metabolic processes within the cell .
Transport and Distribution
The transport and distribution of 2-Ethoxy-4-methylpyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function .
Subcellular Localization
2-Ethoxy-4-methylpyridine-3-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in various biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-methylpyridine-3-carboxylic acid typically involves the ethylation of 4-methylpyridine-3-carboxylic acid. This can be achieved through a nucleophilic substitution reaction where ethyl iodide is used as the ethylating agent in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-4-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions
Major Products Formed
Oxidation: Formation of 2-ethoxy-4-methylpyridine-3-carboxaldehyde or 2-ethoxy-4-methylpyridine-3-carboxylic acid.
Reduction: Formation of 2-ethoxy-4-methylpyridine-3-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-methylpyridine-3-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-Methylpyridine-3-carboxylic acid: Lacks the ethoxy group.
2-Ethoxy-3-methylpyridine-4-carboxylic acid: Different positioning of the methyl and carboxylic acid groups.
Uniqueness
2-Ethoxy-4-methylpyridine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various synthetic and research applications .
Actividad Biológica
2-Ethoxy-4-methylpyridine-3-carboxylic acid (EMPC) is a pyridine derivative that has garnered attention for its potential biological activities. This compound's interactions with various biochemical pathways and cellular mechanisms make it a subject of interest in pharmacological research.
Target Interactions: EMPC interacts with specific proteins and enzymes, modulating their activity. It may act as an inhibitor or activator, influencing critical biological pathways such as metabolic processes and signal transduction.
Biochemical Pathways: The compound is known to affect several biochemical pathways. For instance, it can inhibit specific enzymes, leading to decreased metabolite production or enhance signaling pathways, resulting in increased cellular responses.
Cellular Effects: EMPC has been shown to influence cell behavior, including growth, differentiation, and apoptosis. Its ability to modulate gene expression and cellular metabolism is significant for understanding its therapeutic potential.
EMPC exhibits notable biochemical properties that facilitate its role in various reactions:
- Substrate/Inhibitor Role: It can function as a substrate or inhibitor for certain enzymes, impacting overall biochemical reactions.
- Transport and Distribution: The compound's transport within cells is mediated by specific transporters, which affects its localization and function.
Temporal and Dosage Effects
Research indicates that the effects of EMPC vary with time and dosage:
- Stability: The compound remains stable under certain conditions but may degrade over time, affecting its efficacy.
- Dosage Variability: In animal models, lower doses may yield beneficial effects while higher doses could lead to toxicity. Determining the optimal dosage is crucial for therapeutic applications.
Antitumor Activity
Recent studies have explored the antitumor potential of EMPC and related compounds. For example, derivatives of pyridine carboxylic acids have shown improved antitumor activity compared to their parent compounds in various cancer models .
Mechanistic Studies
A study on the interaction of EMPC with cancer cell lines demonstrated its potential to induce apoptosis through specific signaling pathways. This suggests that EMPC could be a candidate for developing anticancer therapies .
Applications in Scientific Research
EMPC has various applications across different fields:
- Chemistry: As an intermediate in synthesizing more complex organic molecules.
- Biology: Investigated for its interactions with biomolecules and potential therapeutic properties.
- Medicine: Explored for drug development due to its biological activity.
- Industry: Utilized in producing agrochemicals and pharmaceuticals .
Summary Table of Biological Activity
Property | Description |
---|---|
Mechanism of Action | Inhibits/enhances enzyme activity; modulates biochemical pathways |
Cellular Effects | Influences growth, differentiation, apoptosis; alters gene expression |
Dosage Effects | Lower doses beneficial; higher doses may be toxic |
Stability | Stable under specific conditions; degradation over time affects efficacy |
Research Applications | Chemistry (synthesis), Biology (enzyme interactions), Medicine (drug development) |
Propiedades
IUPAC Name |
2-ethoxy-4-methylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-8-7(9(11)12)6(2)4-5-10-8/h4-5H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQURFZWBOUBBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.